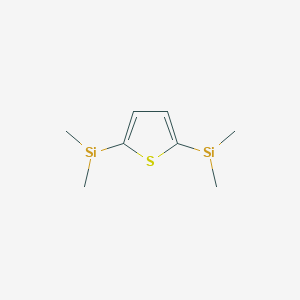

2,5-Bis(dimethylsilyl)thiophene

描述

Significance of Thiophene (B33073) Derivatives in Conjugated Materials

Thiophene and its derivatives are fundamental building blocks in the realm of conjugated materials. uni-halle.decdnsciencepub.comdtic.mil Their electron-rich nature and the ability of the sulfur atom's lone pairs to participate in π-conjugation make them excellent candidates for constructing conductive polymers. nih.govhelsinki.fi The planarity of the thiophene ring facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. mdpi.com

The electronic properties of thiophene-based materials, such as the HOMO-LUMO energy levels and the bandgap, can be readily tuned through chemical modification. uni-halle.de This tunability is a key advantage, allowing for the design of materials with specific absorption and emission characteristics tailored for applications ranging from organic light-emitting diodes (OLEDs) to sensors. uni-halle.deresearchgate.net The inherent stability and favorable charge transport properties of thiophene-containing polymers have solidified their position as one of the most important classes of organic semiconductors. cdnsciencepub.comnih.gov

Role of Silylation in Modulating Molecular and Electronic Architectures

Silylation, the introduction of a silyl (B83357) group (such as dimethylsilyl) onto a molecule, is a powerful strategy for modifying the properties of organic compounds. In the context of thiophene derivatives, silylation serves several critical functions. It can act as a protective group during synthesis, enabling complex molecular architectures to be built. tandfonline.com More importantly, the incorporation of silyl groups directly influences the electronic and physical properties of the thiophene system.

Silyl groups can enhance the solubility of conjugated polymers, improving their processability from solution. They also impact the molecular packing and morphology of thin films, which are critical factors for device performance. From an electronic standpoint, silyl groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the material's bandgap and its behavior as a semiconductor. The introduction of silyl groups can also lead to polymers with high thermal stability. helsinki.fi

Overview of 2,5-Bis(dimethylsilyl)thiophene as a Versatile Building Block

This compound stands out as a particularly useful monomer in the synthesis of advanced materials. This compound features a central thiophene ring functionalized at the 2 and 5 positions with dimethylsilyl groups. This specific substitution pattern makes it an ideal precursor for creating linear, well-defined polymers.

One of the key applications of this compound is in electrochemical polymerization, a process that yields highly conducting polythiophene films. sigmaaldrich.com The silyl groups play a crucial role in the polymerization process and in determining the final properties of the resulting polymer. The versatility of this building block allows for its incorporation into a variety of polymer structures, enabling the development of materials with tailored electronic and physical characteristics for specific applications in organic electronics.

Compound Information

| Compound Name |

| This compound |

| Polythiophene |

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23395-60-0 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₈H₁₆SSi₂ | sigmaaldrich.comscbt.com |

| Molecular Weight | 200.45 g/mol | sigmaaldrich.comscbt.com |

| Density | 0.93 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.505 | sigmaaldrich.com |

| Flash Point | 52.2 °C (closed cup) | sigmaaldrich.com |

| SMILES | CSiHc1ccc(s1)SiHC | sigmaaldrich.com |

| InChI | 1S/C8H16SSi2/c1-10(2)7-5-6-8(9-7)11(3)4/h5-6,10-11H,1-4H3 | sigmaaldrich.com |

Structure

3D Structure

属性

CAS 编号 |

23395-60-0 |

|---|---|

分子式 |

C8H16SSi2 |

分子量 |

200.45 g/mol |

IUPAC 名称 |

(5-dimethylsilylthiophen-2-yl)-dimethylsilane |

InChI |

InChI=1S/C8H16SSi2/c1-10(2)7-5-6-8(9-7)11(3)4/h5-6,10-11H,1-4H3 |

InChI 键 |

RSLQPGRJMFPVHF-UHFFFAOYSA-N |

SMILES |

C[Si](C)C1=CC=C(S1)[Si](C)C |

规范 SMILES |

C[SiH](C)C1=CC=C(S1)[SiH](C)C |

Pictograms |

Flammable |

产品来源 |

United States |

Synthetic Methodologies for 2,5 Bis Dimethylsilyl Thiophene and Its Precursors

Preparation of Halogenated Silylated Thiophenes

The synthesis of mono-halogenated, mono-silylated thiophenes provides a versatile platform for sequential functionalization. For instance, 2-bromo-5-(dimethylsilyl)thiophene can be prepared through the controlled monosilylation of 2,5-dibromothiophene. By carefully controlling the stoichiometry of the silylating agent and the reaction conditions, it is possible to achieve selective monosubstitution.

Alternatively, a "halogen dance" reaction on a compound like 2-bromo-5-methylthiophene (B1266114) can lead to the formation of 3-bromo-2-lithio-5-methylthiophene, which can then be reacted with an electrophile. researchgate.net This highlights the possibility of creating specifically substituted halogenated thiophenes.

Another approach involves the lithiation of a protected thiophene (B33073), followed by quenching with a silylating agent and subsequent halogenation. The choice of halogenating agent (e.g., N-bromosuccinimide or iodine) allows for the introduction of a specific halogen at a desired position.

Routes to Silylated Thiophene Derivatives with Further Reactive Sites

Beyond halogens, other reactive functionalities can be incorporated into the silylated thiophene structure. A key example is the introduction of a boronic acid or boronic ester group, which are highly valuable for Suzuki cross-coupling reactions.

The synthesis of a silylated thiophene boronic acid derivative can be achieved by first preparing a lithiated silylthiophene intermediate. This is typically done by deprotonating a silylated thiophene with a strong base like n-butyllithium at low temperatures. The resulting lithiated species is then quenched with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic workup to yield the boronic acid. Alternatively, reaction with a pinacol (B44631) borate can directly provide the more stable boronic ester derivative.

These silylated thiophene boronic acids or esters can then be used in palladium-catalyzed Suzuki reactions to couple with various aryl or heteroaryl halides, leading to a wide array of complex conjugated molecules.

Optimization of Synthetic Pathways

Yield Enhancement Strategies

Maximizing the yield of this compound is critical for its efficient production. Strategies for yield enhancement are tailored to the specific synthetic route employed.

For syntheses proceeding via metal-halogen exchange , key strategies include:

Strict Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensuring all glassware is flame-dried and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) is paramount to prevent quenching of the reagents and intermediates.

Temperature Control: The formation of the dilithiothiophene intermediate is highly exothermic and must be performed at low temperatures (typically -78 °C) to prevent decomposition and unwanted side reactions.

Stoichiometric Precision: Careful control over the stoichiometry of the alkyllithium reagent is necessary to ensure complete di-lithiation without introducing an excess that could lead to side reactions during the quench.

For direct C-H silylation routes, yields can be enhanced through:

Catalyst and Ligand Selection: The choice of catalyst is crucial. Rhodium complexes, particularly those derived from [Rh(coe)₂Cl]₂ (coe = cyclooctene) and bulky phosphine ligands like (S,S)-Ph-BPE, have been shown to be highly efficient, furnishing silylated arenes in yields up to 99%. nih.gov These catalysts are often effective at suppressing common side reactions such as silane (B1218182) redistribution.

Optimization of Reaction Conditions: Temperature, solvent, and reaction time must be carefully optimized. Many catalytic silylations proceed efficiently at elevated temperatures (e.g., 100-180 °C) to overcome the activation energy of the C-H bond cleavage. nih.govnih.gov

Use of Hydrogen Acceptors: In catalytic dehydrogenative couplings, the removal of the H₂ byproduct can shift the reaction equilibrium towards the product. The use of a hydrogen acceptor, such as cyclohexene (B86901) or norbornene, is a common strategy to improve reaction efficiency and yield. nih.gov

Purification Techniques: Regardless of the synthetic route, the final isolated yield is dependent on effective purification. Techniques such as flash column chromatography on silica (B1680970) gel or distillation are essential for separating the desired product from unreacted starting materials, monosilylated intermediates, and catalyst residues. nih.govorgsyn.org

| Catalyst System | Substrate | Silylating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| [Rh(coe)₂Cl]₂ / (S,S)-Ph-BPE | Thiophene | HSiMe₂OEt | 100 °C, with cyclohexene | 99% (mono-silylated) | nih.gov |

| Catalyst-Free | 2,2'-Bithiophene (BT) | Triphenylsilane (TPS) | 180 °C, 12 h | 73% | nih.gov |

| Yttrium Metallocene Complex | Thiophene | Ph₂SiH₂ | Not specified | High Yield | researchgate.net |

| PdCl₂(PPh₃)₂ / CuI | 2-Bromopyridine | Trimethylsilylacetylene | RT, triethylamine | 95% | tandfonline.comtandfonline.com |

Regioselectivity and Stereoselectivity Control

Regioselectivity

Achieving the precise 2,5-disubstitution pattern is the defining challenge in the synthesis of this compound. Control over regioselectivity is dictated by the chosen synthetic pathway.

Substrate-Controlled Synthesis: The most definitive method for ensuring 2,5-regioselectivity is to start with a precursor that already has functionality at these positions. The use of 2,5-dibromothiophene or 2,5-diiodothiophene as a starting material locks in the regiochemistry. Subsequent metal-halogen exchange and reaction with a silylating agent exclusively yield the 2,5-disubstituted product.

Inherent Reactivity in Direct C-H Silylation: In the absence of pre-installed functional groups, the inherent electronic properties of the thiophene ring guide the reaction. The carbon atoms adjacent to the sulfur atom (the α-positions, C-2 and C-5) are the most electron-rich and are kinetically and thermodynamically favored for electrophilic attack and C-H activation by transition metals. This is because the resulting cationic intermediate (Wheland intermediate) is better stabilized by resonance, with the sulfur atom's lone pair participating effectively. echemi.com Therefore, direct silylation of unsubstituted thiophene generally shows a strong intrinsic preference for the 2- and 5-positions.

Catalyst and Reagent Control: While thiophene's natural reactivity favors the desired outcome, the catalyst system can further enhance this selectivity. Steric hindrance plays a significant role; bulky ligands on the metal catalyst or a bulky silylating agent will preferentially react at the less-crowded C-2 and C-5 positions over the C-3 and C-4 positions. nih.gov For more complex substituted thiophenes, specific base/catalyst combinations can be used to target a single C-H bond. For instance, the Knochel-Hauser base (TMPMgCl·LiCl) is known to selectively deprotonate 3-substituted thiophenes at the sterically less-hindered C-5 position, enabling highly regiocontrolled functionalization. clockss.org

| Method | Controlling Factor | Typical Outcome on Unsubstituted Thiophene | Comment | Reference |

|---|---|---|---|---|

| Metal-Halogen Exchange | Substrate Pre-functionalization | 2,5-disubstitution | Starting with 2,5-dihalothiophene provides unambiguous regiochemical control. | nih.gov |

| Friedel-Crafts Acylation | Electronic Stability of Intermediate | Preferential 2- and 5-substitution | Attack at C-2/C-5 leads to a more stable resonance intermediate. | echemi.com |

| Direct C-H Silylation (Rh-catalyzed) | Steric & Electronic Effects | Preferential 2- and 5-substitution | Steric bulk of catalyst and electronic preference of the ring reinforce 2,5-selectivity. | nih.gov |

| Deprotonation of 3-Substituted Thiophene | Steric Hindrance (Base) | Selective C-5 functionalization | The bulky Knochel-Hauser base (TMPMgCl·LiCl) selectively metalates the less hindered C-5 position. | clockss.org |

Stereoselectivity

The concept of stereoselectivity, which concerns the preferential formation of one stereoisomer over another, is not applicable to the synthesis of this compound. The target molecule is achiral and contains no stereocenters or elements of planar chirality that would give rise to enantiomers or diastereomers. Therefore, controlling stereoselectivity is not a consideration in its synthesis.

Spectroscopic Probes for Molecular Structure

Spectroscopy serves as a fundamental tool for elucidating the molecular framework of this compound and its analogs. By probing the interactions of these molecules with electromagnetic radiation, valuable information regarding their connectivity, conformation, and electronic nature can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and conformational preferences of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus within the molecule.

In the case of this compound, the proton NMR spectrum would be expected to show signals corresponding to the dimethylsilyl protons and the thiophene ring protons. The chemical shifts of the thiophene protons are particularly informative, as they are sensitive to the electron-donating or -withdrawing nature of the substituents. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning these proton and carbon signals, especially in more complex derivatives. researchgate.net These methods help establish through-bond and through-space correlations, confirming the connectivity between different parts of the molecule. For instance, detailed NMR analysis has been used to differentiate between protons on inner and outer thiophene rings in bithiophene-based monomers. researchgate.net

Furthermore, NMR can provide insights into the rotational dynamics and conformational preferences of the dimethylsilyl groups. Variable-temperature NMR studies can reveal information about the energy barriers to rotation around the C-Si bonds. While specific NMR data for this compound is not extensively detailed in the provided search results, general principles of NMR spectroscopy on thiophene derivatives confirm its utility. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Si-CH₃ | ~0.3 | ~-2.0 |

| Thiophene C-H | ~7.2 | ~140.0 |

| Thiophene C-Si | Not Applicable | ~145.0 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Vibrational Mode Analysis

For this compound, the IR and Raman spectra would exhibit distinct bands corresponding to the vibrations of the thiophene ring and the dimethylsilyl groups. Key vibrational modes include:

C-H stretching vibrations of the thiophene ring, typically observed in the 3100-3000 cm⁻¹ region.

C-C and C=C stretching vibrations within the thiophene ring, which are characteristic of aromatic systems and appear in the 1600-1400 cm⁻¹ range. iosrjournals.org

Si-C stretching and bending vibrations associated with the dimethylsilyl groups.

C-S stretching modes of the thiophene ring, which are typically found in the 800-600 cm⁻¹ region. iosrjournals.org

The complementarity of IR and Raman spectroscopy is often crucial. stfc.ac.uk Some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, in centrosymmetric molecules, mutual exclusion can occur where vibrations are either IR or Raman active, but not both. stfc.ac.uk The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational bands to specific molecular motions. iosrjournals.orgjchps.com

Table 2: Characteristic Vibrational Frequencies for Thiophene Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| C-H stretching (aromatic) | 3100 - 3000 | IR, Raman |

| C=C stretching (ring) | 1532 - 1347 | IR, Raman |

| C-H in-plane bending | 1283 - 909 | IR, Raman |

| C-H out-of-plane bending | 832 - 710 | IR, Raman |

| C-S stretching | 710 - 687 | IR, Raman |

Source: Based on data for substituted thiophenes. iosrjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Length Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. This technique is particularly valuable for characterizing the electronic structure and assessing the extent of π-conjugation in molecules like this compound and its derivatives.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the thiophene ring. The position of the maximum absorption wavelength (λ_max) is a key indicator of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In derivatives where the thiophene core is extended or functionalized with other conjugated groups, a bathochromic (red) shift in the λ_max is typically observed. uni-halle.de This shift indicates a decrease in the HOMO-LUMO gap and an extension of the π-conjugated system. The intensity of the absorption is related to the probability of the electronic transition. Spectroelectrochemical methods, which combine UV-Vis spectroscopy with electrochemistry, can be used to study the optical properties of the charged species (radical cations and anions) of these compounds. uni-halle.de

For example, studies on various 2,5-disubstituted thiophenes have shown how different aryl and thienyl substituents influence their absorption and emission properties. uni-halle.de The aggregation behavior of some thiophene derivatives in solution can also be monitored by UV-Vis spectroscopy, where the appearance of new absorption bands can signify the formation of aggregates. nih.gov

Table 3: UV-Vis Absorption Data for Selected Thiophene Derivatives

| Compound | λ_max (nm) | Solvent/State |

|---|---|---|

| 2,5-Diiodothiophene | ~250 | Diffuse Reflectance |

| Thiophene | Not Specified | Not Specified |

| 2,5-Bis(het)aryl substituted thiophenes | Varies | Solution |

Note: λ_max values are highly dependent on the specific derivative and the experimental conditions.

X-ray Crystallography for Solid-State Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique is unparalleled in its ability to determine bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the macroscopic properties of materials.

Single Crystal X-ray Diffraction Studies on this compound Analogues

Single crystal X-ray diffraction is the gold standard for determining the precise molecular and crystal structure of a compound. While a specific crystal structure for this compound was not found in the search results, numerous studies on its analogues and other thiophene derivatives highlight the power of this technique. figshare.comnih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.com

These studies reveal crucial details about:

Molecular Conformation: The planarity of the thiophene ring and the orientation of the substituent groups. For instance, in some derivatives, the thiophene ring is observed to be nearly orthogonal to attached phenyl rings. nih.gov

Intermolecular Interactions: The presence and nature of non-covalent interactions such as hydrogen bonds, π-π stacking, and C-H···π interactions, which govern the packing of molecules in the crystal lattice. figshare.comnih.govnih.gov These interactions are fundamental to the material's electronic and physical properties.

Polymorphism: The ability of a compound to exist in more than one crystal form, each with different physical properties.

For example, the crystal structure of N,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine shows a C2 molecular symmetry and a specific dihedral angle between the benzene (B151609) and thiophene-containing planes. nih.govresearchgate.net In another study on benzothiophene (B83047) derivatives, the analysis revealed how intermolecular hydrogen bonding dictates the crystal packing. nih.gov

Table 4: Crystallographic Data for a Representative Thiophene Derivative

| Parameter | Value |

|---|---|

| Compound | N,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 37.166 (2) |

| b (Å) | 6.0292 (2) |

| c (Å) | 7.5814 (4) |

| β (°) | 93.452 (7) |

| V (ų) | 1695.78 (15) |

| Z | 4 |

Source: nih.govresearchgate.net

Powder X-ray Diffraction for Polymorphic and Microcrystalline Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing crystalline materials in a powdered or microcrystalline form. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism. aip.orgiaea.orgresearchgate.net

In the context of this compound and its derivatives, PXRD can be employed to:

Identify the crystalline phase of a synthesized material by comparing its diffraction pattern to known patterns in databases or to patterns calculated from single-crystal data.

Assess the purity of a sample by detecting the presence of crystalline impurities.

Study phase transitions as a function of temperature or pressure.

Characterize materials for which single crystals suitable for single-crystal X-ray diffraction cannot be obtained. aip.org

For instance, PXRD has been used to determine the crystal structure of thiophene-derived 1,4-dihydropyridines from powder data, a process known as ab initio structure determination. aip.org It has also been used to analyze the crystallinity of polythiophene derivatives, where doping can influence the degree of order in the material. researchgate.net The diffraction patterns provide information about the spacing between crystal lattice planes, which can be used to calculate the unit cell parameters of the material. iaea.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation of this compound, providing precise information on its molecular weight and characteristic fragmentation patterns upon ionization. This data is crucial for confirming the identity of the compound and for understanding its chemical stability.

The molecular weight of this compound has been determined to be 200.45 g/mol , corresponding to its molecular formula, C₈H₁₆SSi₂. nist.govscbt.comsigmaaldrich.com High-resolution mass spectrometry can provide the exact monoisotopic mass, which for this compound is calculated to be 198.03548 Da. uni.lu Analysis through techniques such as electrospray ionization (ESI) can also reveal the formation of various adducts, and predicted collision cross-section values offer further structural insights. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 199.04276 | 141.2 |

| [M+Na]⁺ | 221.02470 | 148.9 |

| [M-H]⁻ | 197.02820 | 145.2 |

| [M+NH₄]⁺ | 216.06930 | 164.4 |

| [M+K]⁺ | 236.99864 | 147.2 |

Table 1: Predicted m/z and collision cross-section values for various adducts of this compound. Data sourced from predicted values. uni.lu

Under electron ionization (EI), this compound undergoes characteristic fragmentation. While a specific experimental mass spectrum for this compound is not widely published, the fragmentation pattern can be reliably inferred from its close structural analog, 2,5-Bis(trimethylsilyl)thiophene. nist.gov The primary fragmentation pathways for silylated thiophenes typically involve the cleavage of the silicon-carbon bonds.

For silylated aromatic compounds, a common fragmentation is the loss of a methyl radical (•CH₃), resulting in a prominent [M-15]⁺ peak. In the case of this compound, this would correspond to a fragment with an m/z of 185. Subsequent or alternative fragmentation may involve the loss of the entire dimethylsilyl group ([SiH(CH₃)₂]⁺, m/z 59) or the loss of a dimethylsilyl radical (•SiH(CH₃)₂), leading to a thiophene radical cation with a remaining dimethylsilyl group.

Further fragmentation of the thiophene ring itself can also occur, though it is generally less favorable than the cleavage of the silicon-substituent bonds. arkat-usa.orgnih.gov The fragmentation of the thiophene ring can lead to smaller sulfur-containing heterocyclic fragments.

| m/z | Proposed Fragment Ion | Description of Neutral Loss |

|---|---|---|

| 200 | [C₈H₁₆SSi₂]⁺• | Molecular Ion (M⁺•) |

| 185 | [C₇H₁₃SSi₂]⁺ | Loss of a methyl radical (•CH₃) |

| 141 | [C₄H₅SSi(CH₃)₂]⁺ | Loss of a dimethylsilyl radical (•SiH(CH₃)₂) |

| 59 | [SiH(CH₃)₂]⁺ | Dimethylsilyl cation |

Table 2: A summary of the likely major fragment ions for this compound based on established fragmentation patterns of similar silylated thiophene compounds.

The analysis of these fragmentation patterns is a powerful tool for confirming the substitution pattern of the thiophene ring and the nature of the silyl (B83357) groups attached.

Polymerization and Oligomerization Strategies Involving 2,5 Bis Dimethylsilyl Thiophene

Controlled Polymerization Techniques

Controlled polymerization techniques are essential for synthesizing well-defined conjugated polymers with predictable molecular weights, low polydispersity, and specific architectures, which are crucial for optimizing performance in electronic and optoelectronic devices.

Kumada Catalyst Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a powerful chain-growth method for creating well-defined conjugated polymers. nih.gov This technique involves the polymerization of a thiophene (B33073) monomer that has been converted into a Grignard reagent, such as 2-bromo-5-chloromagnesio-thiophene derivatives. ru.nlipfdd.de The polymerization is initiated by a Ni(II) catalyst, often complexed with a bidentate phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp). nih.govru.nlnih.gov

The mechanism proceeds in a chain-growth fashion, where the catalyst transfers along the growing polymer chain, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.govnih.gov The molecular weight can often be controlled by the ratio of the monomer to the initiator. nih.govrsc.org The choice of ligand is critical; for instance, moderately hindered phosphine ligands can lead to well-controlled polymerizations, while ligands that are too bulky may hinder the process. rsc.org KCTP is particularly effective for producing regioregular polythiophenes, which is crucial for achieving desired electronic properties. This method can also be extended to create complex architectures like all-conjugated block copolymers by sequential monomer addition. ru.nldeepdyve.com

Similar to KCTP, Negishi Catalyst Transfer Polycondensation (NCTP) is a chain-growth polymerization method that offers excellent control over the molecular weight and polydispersity of the resulting polymers. nih.govrsc.org This technique utilizes organozinc reagents, which are formed from the corresponding halogenated thiophene monomers. The polymerization is typically catalyzed by a nickel complex.

NCTP has been successfully applied to synthesize poly(3-hexylthiophene) with specific regioregularity (head-to-head/tail-to-tail) and controlled molecular weight. rsc.org By carefully optimizing reaction conditions such as the choice of Ni catalyst, concentration, and temperature, a "quasi-living" polymerization can be achieved. rsc.orgresearchgate.net This control allows for the synthesis of well-defined homopolymers and also enables the creation of regioblock copolythiophenes by sequential monomer addition. rsc.org The formation of a stable chain-end complex, such as –C–Ni(dcpe)–Br (where dcpe is 1,2-bis(dicyclohexylphosphino)ethane), is crucial for the smooth crossover reaction needed to form block copolymers. rsc.org

Stille cross-coupling polymerization is a highly versatile and widely used method for synthesizing conjugated polymers due to its tolerance of a wide variety of functional groups and generally high yields. wiley-vch.deorgsyn.org The reaction couples an organostannane (organotin) compound with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org For polymerization, bifunctional monomers are used, such as a di-stannylated thiophene and a di-halogenated comonomer. wiley-vch.de

The active catalyst is typically a Pd(0) species, which can be generated in situ from a Pd(II) precursor. wiley-vch.de The catalytic cycle involves oxidative addition of the palladium to the organic halide, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. youtube.com While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org Additives like copper(I) salts can be used to accelerate the reaction rate. youtube.com

Table 1: Comparison of Polymerization Data for Stille and Suzuki Methods

| Polymerization Method | Catalyst System | Resulting Polymer Mn (kDa) | Resulting Polymer Mw (kDa) | Polydispersity Index (PDI) | Yield (%) |

|---|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄ | - | - | - | High |

Data compiled from various studies on thiophene-based polymers. materials-science.inforesearchgate.net

Suzuki polycondensation is a powerful alternative to the Stille reaction, primarily because it utilizes organoboron compounds (boronic acids or boronic esters) which have significantly lower toxicity than organostannanes. organic-chemistry.orgnih.gov The reaction couples the organoboron species with an organic halide, catalyzed by a palladium complex. rsc.org

A major challenge in using thiophene-based boronic acids is their tendency to undergo protodeboronation (loss of the boron group), which can lead to low yields and limit the molecular weight of the polymer. nih.govnih.gov To overcome this, stable boronic ester derivatives, such as pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) boronate esters, are often used. materials-science.inforesearchgate.netnih.gov MIDA esters are particularly advantageous as they are bench-stable, crystalline solids that slowly release the active boronic acid under specific hydrolytic conditions, enabling the formation of high molecular weight polymers in excellent yields. nih.gov The development of new bulky phosphine ligands for the palladium catalyst has also been crucial for achieving high molecular weight thiophene-containing polymers with this method. researchgate.netrsc.org

Oxidative polymerization is a more direct method for synthesizing polythiophenes. It can be carried out chemically, using an oxidizing agent like iron(III) chloride (FeCl₃), or electrochemically. In electrochemical polymerization, a voltage is applied to an electrode submerged in a solution containing the thiophene monomer. sigmaaldrich.com The monomer is oxidized at the electrode surface, generating radical cations. dtic.mil These radical cations then couple to form dimers and oligomers, which continue to react and grow into a polymer film that deposits onto the electrode. dtic.milresearchgate.net

This method allows for the direct synthesis of conductive polythiophene films. sigmaaldrich.com The polymerization mechanism involves the removal of two electrons per monomer unit incorporated into the polymer chain. dtic.mil The properties of the resulting polymer can be influenced by the polymerization conditions, such as the applied potential and the solvent. A key advantage is that it avoids the need to pre-functionalize the monomer with leaving groups or organometallic moieties. The presence of oligomers like bithiophene or terthiophene can significantly enhance the rate of polymerization and lower the required applied potential. dtic.milsci-hub.se

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon multiple bond, such as an alkyne or alkene. This reaction can be used to create polymers by reacting monomers with both Si-H groups and unsaturated bonds. The Si-H groups present in 2,5-bis(dimethylsilyl)thiophene make it a suitable monomer for this type of polymerization.

When reacted with a di-alkyne comonomer in the presence of a transition metal catalyst (e.g., platinum, rhodium, or cobalt complexes), a hydrosilylation polymerization can occur, leading to the formation of polymers containing alternating thiophene and silole-vinylene units. mdpi.comresearchgate.net This strategy is particularly useful for synthesizing silole-containing conjugated systems. researchgate.netmdpi.com Siloles (silacyclopentadienes) are of interest for electronic applications due to their unique electronic and photophysical properties. researchgate.net The reaction can proceed via different mechanisms, and the choice of catalyst is crucial for controlling the reaction pathway and the structure of the resulting polymer. mdpi.com For example, rhodium catalysts have been used for intramolecular trans-bis-silylation to form thiophene-fused siloles. mdpi.com

Role of Dimethylsilyl Groups in Polymerization Kinetics and Mechanism

The dimethylsilyl substituents on the thiophene ring play a crucial role in influencing the kinetics and mechanism of polymerization, particularly in oxidative coupling processes.

The dimethylsilyl groups in this compound activate the thiophene ring towards oxidative coupling. This activation is a key factor in facilitating polymerization, especially in electrochemical methods. The electrochemical polymerization of this compound is a known route to produce highly conducting polythiophene films. sigmaaldrich.com The mechanism of electropolymerization of thiophenes generally proceeds through the formation of radical cations. dtic.milresearchgate.net The electron-donating nature of the silyl (B83357) groups can lower the oxidation potential of the thiophene monomer, making the formation of these initial radical cations more favorable. dtic.milepstem.net

The general mechanism for the electrochemical polymerization of thiophene involves the following steps:

Oxidation of the monomer: The thiophene monomer is oxidized at the electrode surface to form a radical cation.

Dimerization: Two radical cations couple to form a dihydro-dimer dication.

Deprotonation: The dimer loses two protons to form a neutral dimer.

Chain Propagation: The dimer is then re-oxidized to a radical cation, which can couple with other monomer radical cations, leading to chain growth. researchgate.net

The silyl groups, through their electron-releasing inductive effect and σ-π conjugation, facilitate the initial oxidation step, thereby activating the monomer for polymerization. This activation can lead to higher polymerization rates and the formation of high-molecular-weight polymers. Furthermore, the oxidation of related silyl-substituted thiophenes to thiophene 1-oxides highlights the activating nature of the silyl groups towards oxidation. researchgate.net

During oxidative polymerization, the stability of the intermediate species, particularly the thiophene radical cations, is critical for successful polymer chain growth. The dimethylsilyl groups contribute to the stabilization of these reactive intermediates. Silyl groups are known to stabilize adjacent radical centers. This stabilization effect is crucial in radical-polar crossover reactions. nih.gov In the context of thiophene polymerization, the formation of a radical cation is a key step. rsc.org The presence of silyl groups can delocalize the positive charge and the unpaired electron of the radical cation, thus increasing its stability. This enhanced stability prevents side reactions and promotes controlled chain propagation, leading to more defined polymer structures. The isolation of stable radical cations of other substituted thiophenes and related compounds underscores the importance of substituent effects in stabilizing these intermediates. rsc.orgnih.govnih.govrsc.org

Design of Conjugated Copolymers and Block Copolymers

The unique properties of this compound make it an attractive monomer for the design of various types of conjugated copolymers, including alternating, random, and block copolymers. These copolymers are often synthesized through transition-metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings, or through direct arylation polymerization. rsc.orgnih.govnih.govresearchgate.net

This compound can be incorporated into alternating and random copolymer structures to tailor the electronic and physical properties of the resulting materials. In the synthesis of alternating copolymers, a bifunctional monomer like this compound is reacted with another bifunctional comonomer. For instance, a silylated thiophene derivative has been used to create a formally alternating thiophene-thiophene copolymer. nih.gov The synthesis often involves preparing a di-halogenated or di-boronylated derivative of one monomer and reacting it with a complementary derivative of the comonomer in the presence of a palladium catalyst.

Random copolymers can be synthesized by the copolymerization of this compound with one or more other thiophene-based or aromatic monomers. researchgate.net The feed ratio of the monomers can be varied to control the composition and, consequently, the properties of the final polymer. The incorporation of the dimethylsilylthiophene units can enhance solubility and influence the solid-state packing of the polymer chains.

Table 1: Examples of Copolymerization Reactions Involving Thiophene Derivatives

| Copolymer Type | Monomer 1 | Monomer 2 | Coupling Reaction | Reference |

| Alternating | Halobithiophene with silyl substituent | - | Nickel-catalyzed deprotonative polymerization | nih.gov |

| Alternating | Thiophene-flanked benzothiadiazole | Fluorene dibromide | Direct arylation polycondensation | rsc.org |

| Random | Sulfur | 2,5-Diisopropenylthiophene | Inverse vulcanization | nih.govresearchgate.net |

| Alternating | 2,5-Dibromo-3,4-dinitrothiophene | Thiophene boronic acid | Suzuki Coupling | nih.gov |

All-conjugated block copolymers, composed of distinct blocks of different conjugated polymers, can be synthesized using this compound as one of the monomer units. The synthesis of such block copolymers often relies on living or controlled polymerization techniques, such as catalyst-transfer polycondensation. nih.gov In this approach, a living polymer chain end of one block initiates the polymerization of the second monomer, leading to a block copolymer architecture.

The general strategy involves the sequential addition of monomers to a reaction mixture containing a suitable catalyst. For example, a living polythiophene chain can be prepared, and then a different thiophene monomer, such as a derivative of this compound, can be added to grow the second block. The silyl groups can be advantageous in these syntheses as they can be chemically modified post-polymerization to introduce other functionalities or can be removed to yield an unsubstituted polythiophene block.

Regioregularity Control and its Impact on Polymer Architecture

Regioregularity, the specific orientation of monomer units within a polymer chain, is a critical factor that influences the properties of conjugated polymers like polythiophenes. nih.govbeilstein-journals.org For homopolymers of the symmetrically substituted this compound, regioregularity is not a concern as there is only one way for the monomers to couple. However, when copolymerized with unsymmetrically substituted monomers, such as 3-alkylthiophenes, the presence of the bulky dimethylsilyl groups can have a significant impact on the regioregularity of the resulting copolymer.

The steric hindrance from the dimethylsilyl groups can direct the coupling of the incoming unsymmetrical monomer in a specific orientation, thereby enhancing the regioregularity of the polymer chain. For example, in Grignard metathesis (GRIM) polymerization, the presence of a substituent on the thiophene ring can influence the selectivity of the initial magnesiation step, which in turn dictates the regiochemistry of the polymerization. acs.org A fluorine substituent on a thiophene monomer has been shown to lead to essentially 100% of a single Grignard isomer, resulting in a highly regioregular polymer. acs.org Similarly, the bulky dimethylsilyl groups on this compound can sterically guide the coupling of an adjacent unsymmetrical monomer, promoting a higher degree of head-to-tail (HT) linkages. This increased regioregularity leads to a more planar polymer backbone, which enhances π-stacking and improves charge carrier mobility in electronic devices.

Electronic Structure and Photophysical Properties of 2,5 Bis Dimethylsilyl Thiophene Derived Materials

Computational Investigations of Electronic Orbitals

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure of thiophene-based materials. These calculations provide valuable information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the difference between which defines the HOMO-LUMO gap. This gap is a critical parameter that influences the electronic and optical properties of the material.

For instance, DFT calculations on various thiophene (B33073) derivatives have shown that the HOMO-LUMO energy gap can be tuned by modifying the molecular structure. Studies on newly designed molecules containing a triphenylamine (B166846) (TPA) core and a thiophene unit have demonstrated how different functional groups can alter these energy levels. For a tris-4-iminophenyl-methyl-thiophene molecule, the calculated HOMO-LUMO gap was approximately 2.16 eV. researchgate.net Similarly, investigations into unsymmetric thiophene imines revealed electrochemically estimated energy band gaps ranging from 1.81 to 2.44 eV. researchgate.net

Theoretical studies on diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, computed using the B3LYP/6-311++G(d,p) method, have also involved the calculation of HOMO-LUMO energies to understand their reactivity. nih.gov Furthermore, research on a novel bithiopheneimide (BTI) homopolymer showed high HOMO/LUMO energy levels of -6.18 eV and -3.10 eV, respectively, resulting in a wide bandgap of 3.1 eV. researchgate.net These computational approaches are instrumental in the rational design of new materials with tailored electronic properties.

A representative set of calculated HOMO-LUMO data for various thiophene-based molecules is presented below:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Tris-4-iminophenyl-methyl-thiophene | - | - | ~2.16 |

| Unsymmetric Thiophene Imines | - | - | 1.81 - 2.44 |

| Bithiopheneimide (BTI) Homopolymer | -6.18 | -3.10 | 3.1 |

| Benzyl-3-N-(2,4,5-trimethoxyphenyl... | -0.18094 | -0.26751 | 0.08657 |

Table 1: Calculated HOMO-LUMO energy levels and gaps for various thiophene-based molecules from DFT studies. researchgate.netresearchgate.netnih.gov

The introduction of silyl (B83357) substituents, such as the dimethylsilyl groups in 2,5-bis(dimethylsilyl)thiophene, has a discernible effect on the electronic band structure of the resulting materials. These substituents can modify the electronic properties through both inductive and steric effects. While specific DFT studies solely on this compound were not prevalent in the initial search, the broader impact of silyl groups on thiophene-based systems can be inferred from related research.

For example, the trimethylsilyl (B98337) groups in 2,5-bis[(trimethylsilyl)ethynyl]thiophene (B1281110) are noted to enhance solubility and stability, which indirectly facilitates better processing and potentially more ordered thin films with improved electronic properties. chemimpex.com In polymers like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), the side chains, although not silyl groups, play a crucial role in the self-assembly and packing of the polymer backbones, which in turn dictates the electronic band structure and charge transport characteristics. nist.gov First-principles calculations on pBTTT with methyl side groups have shown that the tilting of the conjugated plane is energetically favorable, which significantly impacts the electronic overlap between adjacent polymer chains. nist.gov It is reasonable to infer that dimethylsilyl groups would similarly influence the planarity and intermolecular spacing of thiophene-based polymers, thereby affecting the electronic band structure.

Charge Transport Mechanisms in Polymeric Systems

The charge carrier mobility and conductivity of thin films are paramount for the performance of organic electronic devices. For polymeric systems derived from thiophene, these properties are highly dependent on the molecular ordering and intermolecular interactions within the film.

Studies on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) have shown promising performance in field-effect transistors (FETs), with mobilities comparable to amorphous silicon. rsc.org Time-of-flight (TOF) photoconductivity measurements on pBTTT-C12 have been employed to correlate the bulk electronic properties with the material's microstructure at different temperatures. rsc.org

Enhancements in charge carrier mobility have been achieved through various strategies. For instance, the addition of an ionic additive, tetramethylammonium (B1211777) iodide, to a conjugated polymer film resulted in a remarkable 24-fold increase in hole mobility. osti.gov This improvement was attributed to a more ordered lamellar packing of the alkyl side chains, which facilitated better interchain π-π interactions. osti.gov The use of nucleating agents has also been explored to manipulate the solidification kinetics of polymeric semiconductors, leading to more uniform electrical characteristics in thin-film transistors. osti.gov

The table below summarizes carrier mobility data for different thiophene-based polymer systems:

| Polymer System | Mobility Enhancement Strategy | Resulting Mobility Improvement |

| Poly-[2,5-bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione]-alt-thieno[3,2-b]thiophene (DPPTTT) with NMe4I | Addition of ionic additive | 24-fold increase in hole mobility |

| Conjugated D-A polymers | Addition of non-solvents to induce aggregation | Improved nanostructural order and interchain π-π interactions |

Table 2: Carrier mobility enhancement in thiophene-based polymer thin films. osti.gov

Intermolecular interactions and the resulting aggregation play a critical role in defining the electronic properties of thiophene-based polymeric systems. The arrangement of polymer chains in the solid state directly influences the efficiency of charge transport.

In many polythiophene derivatives, a lamellar packing motif is observed, where planar backbones form π-stacked aromatic lamellae segregated from the side-chain lamellae. nist.gov The degree of order and the spacing between the conjugated planes are critical for effective orbital overlap, which is necessary for charge hopping between chains.

The addition of certain molecules can influence these interactions. For example, in amorphous solid dispersions, intermolecular interactions such as hydrogen and halogen bonds between a drug and a polymer have been shown to impact the material's properties. nih.gov Similarly, in conjugated polymers, inducing aggregation through methods like adding non-solvents can lead to improved nanostructural order and enhanced interchain π-π interactions, which are beneficial for charge carrier mobility. osti.gov The presence of ionic species can inhibit the torsion of alkyl side chains, leading to a more ordered packing and improved electronic communication between polymer backbones. osti.gov

Photoluminescence and Optoelectronic Characteristics

Materials derived from silyl-substituted thiophenes can exhibit interesting photoluminescent and optoelectronic properties. For example, 2,5-bis(trimethylsilyl)thiophene-S,S-dioxide is known for its high-efficiency blue fluorescence in the solid state. researchgate.netresearchgate.net The structural characteristics of this and related materials are closely linked to their photoluminescent behavior, with intermolecular interactions influencing the solid-state packing and, consequently, the emission properties. researchgate.net

Photochromic thiophene oligomers based on bisthienylethenes have also been synthesized, demonstrating tunable fluorescence emission that can be reversibly controlled by irradiation with UV and visible light. rsc.org This switching behavior makes them promising candidates for applications in molecular switches and nanowires. rsc.org The unique electronic properties of compounds like 2,5-bis[(trimethylsilyl)ethynyl]thiophene make them suitable for use in organic semiconductors for applications such as flexible displays and solar cells, where their structure enhances charge transport. chemimpex.com

Fluorescence Emission and Quantum Yields

The fluorescence properties of thiophene derivatives are highly dependent on their molecular structure and the surrounding environment. For instance, donor-π-acceptor (D–π–A) thiophene-based compounds have been shown to exhibit significant solvatochromism, where the fluorescence emission spectrum shifts in response to the polarity of the solvent. In a study of two such derivatives, 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT), a large red shift in the fluorescence emission was observed as the solvent polarity increased from nonpolar cyclohexane (B81311) to the polar aprotic dimethyl sulfoxide (B87167) (DMSO). rsc.orgnih.gov Specifically, the emission of MOT shifted by approximately 66 nm, while DMAT showed a more substantial shift of 162 nm. rsc.orgnih.gov This behavior is indicative of a larger dipole moment in the excited state compared to the ground state, a characteristic of intramolecular charge transfer (ICT) states. nih.gov

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also influenced by the molecular structure and solvent. For some thiophene derivatives, like 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), high fluorescence quantum yields of ≥ 0.60 have been reported, regardless of solvent polarity. researchgate.net The primary competing process that quenches fluorescence in BBT was identified as intersystem crossing to the triplet state. researchgate.net In the case of MOT and DMAT, the fluorescence quantum yield, along with fluorescence lifetime, was found to be more closely correlated with the emission energy rather than any specific solvent property. rsc.orgnih.gov

Interactive Table: Photophysical Data for Thiophene Derivatives in Different Solvents

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|---|

| MOT | Cyclohexane | - | - |

| MOT | DMSO | - | 473 |

| DMAT | Cyclohexane | - | - |

| DMAT | DMSO | - | - |

Specific numerical data for absorption maxima in all solvents and emission maxima in cyclohexane were not available in the provided search results.

Light Absorption and Emission Spectra

The light absorption and emission spectra of thiophene-based materials provide insights into their electronic transitions. The absorption spectra of D–π–A thiophene derivatives MOT and DMAT show a red shift of about 10 nm and 18 nm, respectively, when moving from a nonpolar to a polar solvent. rsc.orgnih.gov This bathochromic shift is attributed to the stabilization of the electronic excited state in polar solvents. nih.gov The emission spectra of these compounds, as mentioned earlier, exhibit a much larger red shift, indicating a more significant interaction of the excited state with the polar solvent. rsc.orgnih.gov

For other derivatives, such as a series of 2,5-bis(het)aryl substituted thiophenes, the emission bands were recorded in dioxane and ranged from 410 nm to 536 nm. uni-halle.de The Stokes shift, which is the difference between the absorption and emission maxima, for these compounds varied significantly, from 39 nm to 191 nm, indicating variations in the geometric relaxation between the ground and excited states. uni-halle.de

Interactive Table: Spectral Properties of Various Thiophene Derivatives

| Compound Class | Solvent/State | Absorption Maxima Range (nm) | Emission Maxima Range (nm) |

|---|---|---|---|

| D–π–A Thiophenes (MOT, DMAT) | Various | ~10-18 nm red shift with polarity | ~66-162 nm red shift with polarity |

| 2,5-Bis(het)aryl Thiophenes | Dioxane | - | 410 - 536 |

| 2,5-Bis(phenylsilyl) Diphenylsiloles | THF | 311 - 320 | - |

Specific absorption maxima for the 2,5-bis(het)aryl thiophenes and emission data for the diphenylsiloles were not detailed in the search results.

Applications of 2,5 Bis Dimethylsilyl Thiophene in Advanced Functional Materials

Organic Electronics and Optoelectronics

The versatility of 2,5-Bis(dimethylsilyl)thiophene has led to its use in a variety of organic electronic and optoelectronic devices. As a monomer, it can be polymerized to form materials with tailored properties for specific applications, ranging from transistors to solar cells.

Active Layer Components in Organic Field-Effect Transistors (OFETs)

Polymers derived from this compound are utilized as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The performance of these devices is highly dependent on the charge carrier mobility of the semiconducting polymer. The incorporation of the dimethylsilylthiophene unit into polymer backbones has been shown to influence the material's morphology and electronic properties, which in turn affects the OFET characteristics.

Research has demonstrated that copolymers incorporating thieno[3,2-b]thiophene (B52689), a related fused-ring system, exhibit excellent OFET performance. For instance, copolymers synthesized via palladium-catalyzed Sonogashira cross-coupling polymerization have been employed as the semiconducting channel materials in bottom-gate, top-contact (BGTC) OFETs. These devices have shown p-channel field-effect behavior, operating at low voltages with high charge carrier mobilities. The specific side chains on the thiophene (B33073) units can further tune the performance, with aliphatic side chains sometimes leading to higher mobilities compared to aromatic ones. researchgate.net The charge carrier mobility is a key parameter for OFETs, and studies have shown that it can be significantly influenced by the molecular weight of the polymer. nih.gov

Table 1: Performance of OFETs based on Thiophene-Containing Polymers

| Polymer/Material | Device Configuration | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Reference |

| Thieno[3,2-b]thiophene-based copolymer | BGTC | 0.1 | 3.5 x 10³ | researchgate.net |

| Poly(3,3'''-dioctyl-2,2':5',2''-terthiophene) | Not Specified | Varies with molecular weight | Not Specified | nih.gov |

| PDBF-co-TT | BGTC | Up to 0.53 | Not Specified | researchgate.net |

Note: The performance of OFETs can vary depending on the specific polymer structure, device architecture, and fabrication conditions.

Emitter and Transport Materials in Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), thiophene-based materials are investigated for their potential as emitters and charge transport layers. The electroluminescent properties of these materials are key to their application in OLEDs. Symmetrical 2,5-disubstituted thiophene derivatives containing 1,3,4-oxadiazole (B1194373) moieties have been synthesized and shown to exhibit strong fluorescence with high quantum yields, making them promising candidates for highly fluorescent materials in OLED applications. nih.gov

The introduction of a five-membered thiophene ring as the core in multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to enhance intramolecular charge transfer and spin-orbit coupling. rsc.org This can lead to efficient and narrowband emission, which is highly desirable for high-resolution displays. For example, a thiophene-based MR-TADF emitter has achieved a high luminous efficiency and excellent external quantum efficiency (EQE) in green OLEDs. rsc.org

Donor/Acceptor Materials in Organic Photovoltaic (OPV) Cells and Solar Cells (OSCs)

Thiophene-based polymers, including those derived from silylated thiophenes, are extensively used as electron donor materials in the active layer of organic photovoltaic (OPV) cells and organic solar cells (OSCs). Their ability to absorb sunlight and transport charge efficiently is crucial for the performance of these devices. The energy levels (HOMO and LUMO) of these polymers can be tuned to match those of the acceptor material, typically a fullerene derivative like PCBM, to facilitate efficient charge separation at the donor-acceptor interface.

Copolymers based on cyclopenta[c]thiophene-4,6-dione (B8437904) (CTD) and benzodithiophene (BDT) have been synthesized for use as electron donors in OPVs. nrel.gov Furthermore, a novel fused hexacyclic electron-rich monomer incorporating thieno[3,2-b]thiophene has been copolymerized with benzothiadiazole to create a low band-gap polymer for bulk heterojunction solar cells, achieving notable power conversion efficiencies. researchgate.net The development of new small molecule organic semiconductors containing benzothiophene (B83047) donor units has also led to high open-circuit voltages in solution-processed organic solar cells. rsc.org

Table 2: Performance of OPV/OSCs based on Thiophene-Containing Polymers

| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) (%) | Open Circuit Voltage (Voc) (V) | Reference |

| P4TBT | acs.orgPCBM | 2.5 | Not Specified | researchgate.net |

| bisDMFABT-Th-MMN | Not Specified | 4.01 | 0.95 | rsc.org |

| NDT-BT | PC70BM | 7.5 | Not Specified | researchgate.net |

Note: The efficiency of organic solar cells is dependent on various factors including the specific materials used, the blend morphology, and the device architecture.

Components in Electrochromic Devices

The ability of certain thiophene-based polymers to change color upon the application of an electrical potential makes them suitable for use in electrochromic devices. These materials can switch between a colored, opaque state and a transparent state, a property that can be utilized in smart windows, displays, and other applications.

Polymers based on bis(2-(3,4-ethylenedioxy)thienyl) monomers have been shown to exhibit a range of colors and can be switched rapidly between their redox states. nih.gov For example, a polymer derived from 2,5-bis(2-(3,4-ethylenedioxy)thienyl)-thiophene is deep blue and opaque in its reduced state and transmissive blue in its oxidized state. nih.gov The electronic bandgaps of these polymers, which determine their color, can be tuned by modifying the monomer structure. nih.gov Copolymers incorporating 3,6-dimethoxythieno[3,2-b]thiophene (B1465962) have also been developed for high-performance electrochromic supercapacitors, demonstrating recognizable color conversion and good specific capacitance.

Advanced Sensor Technologies

The electronic properties of thiophene-based polymers also make them promising materials for the development of advanced sensor technologies.

Development of Organic Chemical Sensors

The conductivity of conjugated polymers, including those derived from this compound, can be modulated by the presence of certain chemical species. This change in conductivity can be used as a sensing signal. While direct applications of this compound in commercial chemical sensors are not widely documented, the broader class of thiophene-based polymers is actively researched for this purpose. Their potential lies in the ability to functionalize the polymer backbone or side chains to achieve selectivity towards specific analytes. The development of a novel fused thiophene-thieno[3,2-b]thiophene-thiophene donor monomer and its corresponding copolymer highlights the potential for creating new materials for high-performing organic electronic devices, which includes sensors. researchgate.net

Precursors for Novel Organometallic and Hybrid Systems

The silyl (B83357) groups on this compound serve as versatile handles for synthesizing more complex structures, including organometallic complexes and inorganic-organic hybrid materials.

This compound is a key precursor for creating conjugated systems that can be coordinated to metal centers. A common synthetic route involves the conversion of the silyl groups to terminal alkynes (ethynyl groups), yielding 2,5-diethynylthiophene. This transformation makes the thiophene core an ideal building block for creating extended π-conjugated diyne ligands.

These diyne ligands can then be incorporated into metal complexes through reactions like the Sonogashira cross-coupling, which utilizes palladium and copper catalysts. mdpi.com While the direct synthesis of platinum and gold diyne complexes from a this compound starting material is a specialized area, the principle is well-established with related thiophene derivatives. For instance, thiophene-derived diimine ligands have been successfully used to create luminescent cyclometalated platinum(II) and platinum(IV) complexes. nih.govbohrium.com The synthesis of square-planar platinum-diimine-dithiolate complexes has also been reported, demonstrating the versatility of thiophene-based ligands in organometallic chemistry. researchgate.netajol.info These complexes are of interest for their electronic properties and potential applications in photophysics. nih.gov

The silyl functionality of thiophene precursors is particularly advantageous for creating organic-inorganic hybrid materials, such as polythiophene-silica composites. Through a sol-gel process, silylated thiophene monomers can undergo hydrolysis and condensation to form a silica (B1680970) network, with the thiophene units organized within the inorganic matrix.

One approach involves the self-assembly and subsequent polymerization of thiophene-based silylated molecules. mdpi.com This method can produce layered polythiophene-silica hybrid materials where the thiophene groups are densely packed in the interlamellar space. mdpi.com Polymerization can then be initiated, for example by using an oxidizing agent like anhydrous FeCl₃, to form the final composite material. mdpi.com Another strategy employs mesoporous silica nanoparticles (like SBA-15 or KIT-6) as templates. nih.gov Thiophene monomers and an oxidant are absorbed into the nanopores, where polymerization occurs. Subsequent removal of the silica template can yield highly ordered nanostructures of polythiophene, such as nanowires or porous 3D meshes, with electrical conductivities around 1.0-1.1 S/cm. nih.gov

Table 2: Synthesis of Polythiophene-Silica Composites

| Method | Precursor Type | Resulting Structure | Key Feature |

|---|---|---|---|

| Self-Assembly and Polymerization mdpi.com | Thiophene-based silylated molecular precursor | Lamellar polythiophene-silica hybrid | Dense packing of thiophene groups |

| Nanotemplating nih.gov | Thiophene monomers with mesoporous silica | 1D nanowires or 3D porous meshes | Highly ordered nanostructures |

Material Design for Specific Functional Properties

By chemically modifying the core structure derived from this compound, researchers can fine-tune the material's properties for specific applications in electronics and photonics.

The electronic and optical properties of thiophene-based materials are highly tunable. The HOMO-LUMO energy gap, which dictates absorption and emission wavelengths, can be precisely adjusted through various structural modifications.

Extending Conjugation: Creating extended π-conjugated systems, for example by forming oligomers or linking the thiophene core to other aromatic moieties via acetylene (B1199291) bonds, is a common strategy. mdpi.commdpi.com This generally leads to a bathochromic (red) shift in both the absorption and emission spectra. beilstein-journals.org

Functional Group Substitution: The introduction of electron-donating or electron-withdrawing groups onto the thiophene or adjacent rings can significantly alter the electronic landscape of the molecule. pdx.edu For instance, adding electron-donating groups can increase the energy of the highest occupied molecular orbital (HOMO), thereby tuning the material's photophysical properties. pdx.edu

Core Modification: Fusing the thiophene with other rings, such as in thieno[2,3-b]thiophenes, creates more rigid and planar structures with distinct electronic properties that are valuable for optical and electronic systems. researchgate.net The synthesis of thiophene-fused siloles through intramolecular trans-bis-silylation represents another pathway to novel electronic materials. mdpi.com

These modifications allow for the rational design of materials with desired colors, fluorescence quantum yields, and charge-transport characteristics for use in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

For any functional material to be useful in a real-world device, it must be stable under operating conditions and easily processable into thin films or other desired forms. The silyl groups in this compound are instrumental in this regard, as they often improve the solubility of the resulting oligomers and polymers in common organic solvents, facilitating solution-based processing techniques.

Reactivity and Derivatization of 2,5 Bis Dimethylsilyl Thiophene

Transformations of Silyl (B83357) Groups

The silicon-carbon bond in 2,5-bis(dimethylsilyl)thiophene provides a versatile handle for further functionalization. The silyl groups can be removed to generate reactive intermediates or substituted to introduce new functionalities.

The cleavage of the C-Si bond, or desilylation, is a common strategy to introduce other functional groups onto the thiophene (B33073) ring. This process typically involves electrophilic substitution where the silyl group is replaced.

A key application of desilylation is the synthesis of dihalothiophenes. For instance, 2,5-disilylated thiophenes can be converted into 2,5-dihalogenothiophene dioxides using halogenating agents. scispace.com This transformation proceeds after the oxidation of the thiophene to its 1,1-dioxide. While this specific example involves a thiophene dioxide derivative, the principle of silyl group replacement by a halogen is a fundamental reaction pathway.

In a related context, the desilylation of other silylated aromatic compounds is a well-established method for functionalization. For example, the deprotection of 2,5-bis((trimethylsilyl)ethynyl)thiophene can be achieved under basic conditions using potassium carbonate in methanol (B129727) to yield the terminal diyne. mdpi.com This type of reaction highlights the utility of silyl groups as protecting groups that can be removed to unmask a reactive functional group.

While desilylation followed by functionalization is common, direct substitution of the silyl moieties is also a potential pathway for derivatization. Electrophilic substitution reactions on unsaturated silanes, such as vinylsilanes, proceed with the attack of an electrophile and subsequent loss of the silyl group, effectively leading to a substitution. wikipedia.org The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β-position through hyperconjugation, which dictates the site of electrophilic attack. wikipedia.org Although this is a general mechanism for unsaturated silanes, it provides insight into the potential reactivity of the silyl groups on the thiophene ring.

Electrophilic and Nucleophilic Reactions on the Thiophene Ring

The thiophene ring in this compound is susceptible to both electrophilic and nucleophilic attack, allowing for the introduction of a wide range of substituents.

Thiophene is generally more reactive than benzene (B151609) towards electrophilic substitution, with the reaction preferentially occurring at the C2 and C5 positions. pharmaguideline.com In this compound, these positions are already substituted. However, the silyl groups can be displaced during electrophilic substitution. A notable example is the conversion of 2,5-disilylated thiophenes to 2,5-dihalogenothiophenes. scispace.com

The general mechanism for electrophilic aromatic substitution involves the generation of an electrophile, its attack on the aromatic ring to form a carbocation intermediate (sigma complex), and the subsequent removal of a proton to restore aromaticity. byjus.com In the case of silylated thiophenes, the silyl group is eliminated instead of a proton.

The following table summarizes the conversion of a 2,5-disilylated thiophene derivative to its dihalo counterpart.

| Starting Material | Reagent | Product | Reference |

| 2,5-Disilylated thiophene 1,1-dioxide | Halogenating agent | 2,5-Dihalogenothiophene 1,1-dioxide | scispace.com |

It is important to note that the reactivity of the thiophene ring can be influenced by the nature of the substituents. The electron-donating character of the silyl groups can activate the ring towards electrophilic attack.

Nucleophilic aromatic substitution (SNA) on the thiophene ring is generally less common than electrophilic substitution but can occur, particularly when the ring is substituted with strong electron-withdrawing groups. While this compound itself is not highly activated for nucleophilic attack, its derivatives can be.

For instance, the introduction of nitro groups onto a thiophene ring significantly enhances its susceptibility to nucleophilic attack. In such activated systems, a nucleophile can add to the ring, leading to the displacement of a leaving group.

The general principles of nucleophilic addition to carbonyls can also be extended to modified thiophene rings that incorporate carbonyl functionalities. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com For example, a derivative of 2,5-bis(4-amidinophenyl)thiophene is synthesized from a dinitrile precursor, which undergoes reaction with lithium bis(trimethylsilyl)amide. nih.gov

Ring-Opening Reactions and Rearrangements in Derivatives

The thiophene ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly when appropriately substituted. These reactions can lead to the formation of linear or alternative cyclic structures.

For example, base-induced ring-opening of thiophene and its derivatives has been observed. researchgate.net While specific examples for this compound derivatives are not prevalent in the literature, the general reactivity pattern is informative.

Rearrangement reactions are also possible, particularly in the synthesis of more complex heterocyclic systems derived from thiophenes. For example, the synthesis of 2,5-disubstituted thiazoles can proceed from intermediates that undergo rearrangement. organic-chemistry.org

Catalyst Design and Reaction Mechanism Studies

Research into the catalytic applications of this compound and its derivatives is primarily focused on two key areas: its use as a precursor for specialized ligands and its role in elucidating complex reaction pathways.

The thiophene core provides a rigid and electronically tunable platform for the construction of chelating ligands. The 2,5-disubstitution pattern is particularly amenable to the creation of C2-symmetric ligands, which are highly sought after in asymmetric catalysis for their ability to induce stereoselectivity. While direct derivatization of this compound into common phosphine (B1218219) or amine ligands is a subject of ongoing research, the principle has been demonstrated with analogous structures. For instance, the synthesis of C2-symmetric chiral ligands such as 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene from thiophene-2,5-dicarboxylic acid highlights the utility of the 2,5-disubstituted thiophene scaffold. semanticscholar.org These ligands, when complexed with copper(II), have shown promise in promoting asymmetric Friedel-Crafts alkylation reactions with moderate to good yields and enantioselectivity. semanticscholar.org

A proposed reaction mechanism for the involvement of silyl-substituted thiophenes in catalysis often begins with the oxidative addition of a transition metal catalyst to one of the Si-H bonds. This step is crucial as it forms a reactive metal-silyl intermediate. This intermediate can then participate in a variety of catalytic cycles. For example, in reactions involving alkynes, the alkyne can insert into the metal-silicon bond, leading to the formation of new carbon-silicon bonds and functionalized organosilicon compounds. Subsequent reductive elimination regenerates the catalyst and releases the product. This type of mechanistic pathway has been explored in studies of related bis(silyl)thiophene isomers.

Furthermore, the reactivity of the Si-H groups extends to polymerization reactions. The catalytic cross-dehydrocoupling polymerization of analogous compounds like 1,4-bis(dimethylsilyl)benzene (B1337063) with various comonomers demonstrates the potential for creating novel silicon-containing polymers. uwaterloo.ca This suggests that this compound could serve as a valuable monomer for the synthesis of polymers with unique electronic and thermal properties, potentially finding applications in materials science and catalysis.

Detailed research findings on the direct application of catalysts derived from this compound are still emerging. However, the established reactivity of the Si-H bonds and the proven utility of the 2,5-disubstituted thiophene core in ligand design provide a strong foundation for future developments in this area.

Interactive Table: Catalytic Performance of a Thiophene-Based Ligand System

The following table presents data from a study on the application of a copper(II) catalyst system with a C2-symmetric thiophene-based bis(oxazoline) ligand (a derivative conceptually related to what could be synthesized from a 2,5-difunctionalized thiophene) in the asymmetric Friedel-Crafts alkylation of indole (B1671886) with various nitrostyrenes. semanticscholar.org This data illustrates the potential catalytic performance of such systems.

| Entry | Nitrostyrene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | trans-β-Nitrostyrene | 70 | 78 |

| 2 | 4-Fluoro-trans-β-nitrostyrene | 66 | 75 |

| 3 | 4-Chloro-trans-β-nitrostyrene | 76 | 81 |

| 4 | 4-Bromo-trans-β-nitrostyrene | 75 | 80 |

| 5 | 4-Methyl-trans-β-nitrostyrene | 68 | 72 |

| 6 | 2-Chloro-trans-β-nitrostyrene | 65 | 70 |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways with Enhanced Sustainability

The increasing emphasis on environmentally benign chemical processes is steering research towards greener synthetic routes for 2,5-Bis(dimethylsilyl)thiophene and its derivatives. Traditional methods often rely on stoichiometric organometallic reagents and halogenated intermediates, which can generate significant waste. Future research is focused on developing catalytic C-H activation and silylation reactions to improve atom economy and reduce the environmental impact. unito.itresearchgate.net

Catalyst-free radical strategies for the direct linkage of thiophenes with silicon atoms are also being explored. researchgate.net These methods, which can be initiated thermally, avoid the need for transition-metal catalysts and pre-activated precursors, offering a more sustainable and cost-effective approach. researchgate.net The use of less toxic and more abundant metals as catalysts, as well as the exploration of solvent-free reaction conditions or the use of greener solvents like water, are key areas of investigation. unito.it The goal is to develop synthetic protocols that are not only efficient and high-yielding but also align with the principles of green chemistry, minimizing waste and energy consumption. ejcmpr.comrsc.org

Table 1: Comparison of Synthetic Strategies for Silylated Thiophenes

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Reagents | Stoichiometric organometallics (e.g., Grignard, organolithium) | Catalytic amounts of transition metals, or catalyst-free radical reactions |